molecular formula C31H36N4O6 B12388914 PBD dimer-2

PBD dimer-2

Cat. No.: B12388914
M. Wt: 560.6 g/mol
InChI Key: JMRUKTNVBSHJFI-SFTDATJTSA-N
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Description

Pyrrolobenzodiazepine dimer-2, commonly referred to as PBD dimer-2, is a member of the pyrrolobenzodiazepine family. These compounds are known for their potent DNA-interacting properties, making them valuable in the field of cancer research and treatment. Pyrrolobenzodiazepine dimers are particularly notable for their ability to form covalent bonds with DNA, leading to the formation of DNA interstrand cross-links, which can inhibit DNA replication and transcription, ultimately leading to cell death .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrrolobenzodiazepine dimer-2 typically involves the formation of the pyrrolobenzodiazepine core followed by dimerization. One common method involves the use of Mitsunobu chemistry, which allows for the clean and convenient formation of the pyrrolobenzodiazepine core . The reaction conditions often include the use of reagents such as triphenylphosphine and diethyl azodicarboxylate in anhydrous conditions.

Industrial Production Methods

Industrial production of pyrrolobenzodiazepine dimer-2 involves scaling up the synthetic routes used in laboratory settings. This often requires optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Pyrrolobenzodiazepine dimer-2 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can produce hydroxylated derivatives, while substitution reactions can yield functionalized pyrrolobenzodiazepine dimers with enhanced biological activity .

Scientific Research Applications

Pyrrolobenzodiazepine dimer-2 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of pyrrolobenzodiazepine dimer-2 involves its ability to bind covalently to the minor groove of DNA, forming interstrand cross-links. These cross-links prevent the separation of DNA strands, thereby inhibiting DNA replication and transcription. This ultimately leads to cell cycle arrest and apoptosis (programmed cell death). The molecular targets of pyrrolobenzodiazepine dimer-2 include guanine residues in the DNA minor groove .

Comparison with Similar Compounds

Pyrrolobenzodiazepine dimer-2 is unique compared to other pyrrolobenzodiazepine dimers due to its specific DNA-binding properties and its ability to form stable interstrand cross-links. Similar compounds include:

These compounds share similar DNA-binding properties but differ in their potency, stability, and therapeutic applications.

Properties

Molecular Formula

C31H36N4O6

Molecular Weight

560.6 g/mol

IUPAC Name

(6aS)-3-[5-[[(6aS)-2-methoxy-11-oxo-6a,7,8,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]pentoxy]-2-methoxy-6a,7,8,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-11-one

InChI

InChI=1S/C31H36N4O6/c1-38-26-14-22-24(32-18-20-8-6-10-34(20)30(22)36)16-28(26)40-12-4-3-5-13-41-29-17-25-23(15-27(29)39-2)31(37)35-11-7-9-21(35)19-33-25/h14-21H,3-13H2,1-2H3/t20-,21-/m0/s1

InChI Key

JMRUKTNVBSHJFI-SFTDATJTSA-N

Isomeric SMILES

COC1=C(C=C2C(=C1)C(=O)N3CCC[C@H]3C=N2)OCCCCCOC4=C(C=C5C(=C4)N=C[C@@H]6CCCN6C5=O)OC

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)N3CCCC3C=N2)OCCCCCOC4=C(C=C5C(=C4)N=CC6CCCN6C5=O)OC

Origin of Product

United States

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